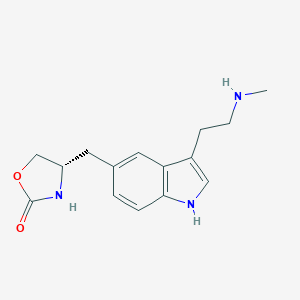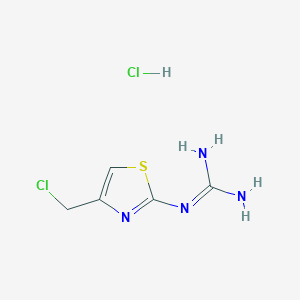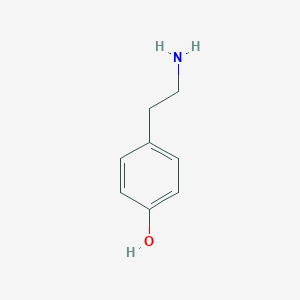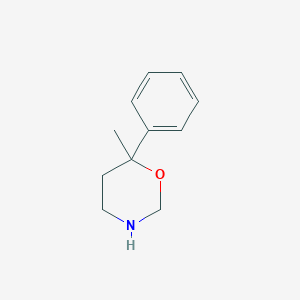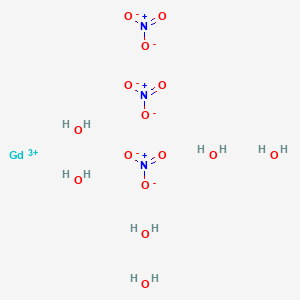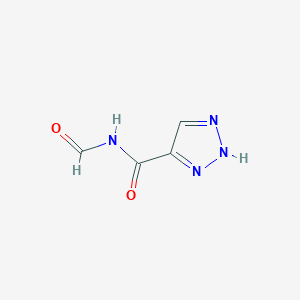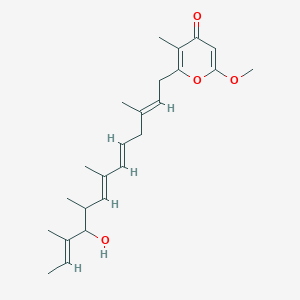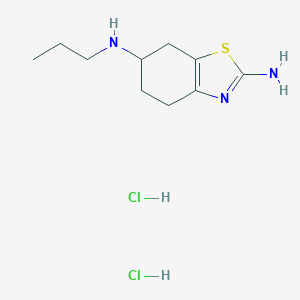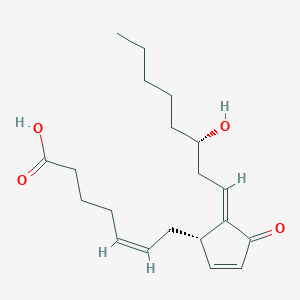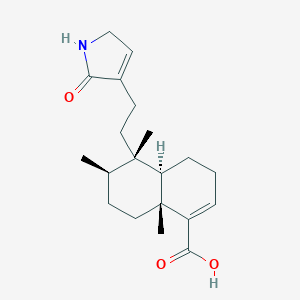
Echinophyllin C
Vue d'ensemble
Description
Echinophyllin C is one of the nitrogen-containing clerodane diterpenoids isolated from the leaves of the Brazilian medicinal plant Echinodorus macrophyllus. This compound, along with its analogs Echinophyllins D-F, showcases a unique structure featuring an alpha,beta-unsaturated gamma-lactam ring derived from a clerodane diterpene unit and an amine moiety (Kobayashi et al., 2000).
Synthesis Analysis
The synthesis of Echinophyllin C and related compounds involves intricate organic synthesis techniques. For instance, the total synthesis of Echinopines A and B, compounds with structural similarities to Echinophyllin C, leverages novel intramolecular rhodium-catalyzed cyclopropanation and samarium diiodide-mediated ring closure steps (Nicolaou et al., 2010). These methodologies highlight the complexity and creativity required in synthesizing such structurally unique diterpenoids.
Molecular Structure Analysis
Echinophyllin C's molecular structure is characterized by its clerodane diterpene skeleton and the presence of an amine moiety. This configuration contributes to its distinct biological properties. The structure and relative stereochemistry of Echinophyllin C were elucidated using comprehensive spectroscopic techniques, demonstrating the compound's complex architecture (Kobayashi et al., 2000).
Applications De Recherche Scientifique
Anticancer Properties : Echinocystic acid, a related compound, has shown the ability to induce apoptosis in human HepG2 cells, enhancing its anticancer function in herbal medicine through JNK- and p38 kinase-mediated mitochondrial pathways (Tong et al., 2004).
Reproductive Health : Echinacoside, another related compound, along with Cistanche tubulosa extracts, can improve sperm quality and testicular toxicity in rats, potentially serving as natural reproductive agents (Jiang et al., 2016).
Immune System Modulation : Echinacea purpurea extracts, which may contain compounds similar to Echinophyllin C, can modulate dendritic cell differentiation and expression of immune-related genes (Wang et al., 2006). Additionally, Echinacea extract enhances the expression of immune-associated genes in monocytes and dendritic cells (Park et al., 2005).
Antifungal Activity : Echinocandins, which may share structural similarities with Echinophyllin C, modulate inflammatory responses to Aspergillus fumigatus, affecting fungal beta-glucan exposure (Hohl et al., 2007).
Common Cold Treatment : Echinacea has been shown to decrease the incidence and duration of the common cold (Shah et al., 2007).
Neurological Disorder Treatment : Echinacoside exhibits potential in treating neurological disorders like Parkinson's and Alzheimer's, though its bioavailability and clinical trial results are concerns (Liu et al., 2018).
Antibacterial and Antiproliferative Properties : Echinops lanceolatus Mattf., which may contain Echinophyllin C, shows antibacterial and antiproliferative potential, particularly effective against drug-resistant bacteria and human tumor cell lines (Seukep et al., 2020).
Propriétés
IUPAC Name |
(4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-13-7-10-20(3)15(18(23)24)5-4-6-16(20)19(13,2)11-8-14-9-12-21-17(14)22/h5,9,13,16H,4,6-8,10-12H2,1-3H3,(H,21,22)(H,23,24)/t13-,16-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVIBINEORXRIL-MPRPZVOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Echinophyllin C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



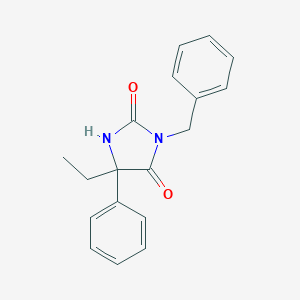
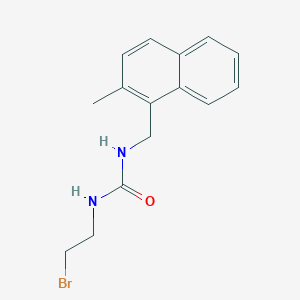

![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
